![molecular formula C36H64O2 B579008 Linoleyl linoleate CAS No. 17673-62-0](/img/structure/B579008.png)
Linoleyl linoleate
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Overview
Description
Linoleyl linoleate is a wax ester . It is produced by the reduction of the carboxylic acid group in linoleic acid . Linoleic acid is an omega-6 fatty acid and an octadecadienoic acid .
Synthesis Analysis
Linoleyl linoleate is synthesized from linoleic acid. Linoleic acid is readily synthesized in bacteria, protozoa, and plants . The synthesis of β-sitosterol linolenate was catalyzed using isoctane and Candida rugosa lipase and employing nanotube as emulsifier .
Molecular Structure Analysis
The molecular formula of Linoleyl linoleate is C36H64O2 . It contains 101 bonds in total, including 37 non-H bonds, 5 multiple bonds, 30 rotatable bonds, 5 double bonds, and 1 ester .
Physical And Chemical Properties Analysis
Linoleic acid, a component of Linoleyl linoleate, is a colorless to straw-colored liquid . It is an unsaturated fatty acid and is essential to human diet .
Scientific Research Applications
Lipid Metabolism and Gut Microbiota Improvement
Linoleyl linoleate, as part of the 1-Oleate-2-palmitate-3-linoleate (OPL) glycerol, has been found to improve lipid metabolism and gut microbiota . A high OPL diet decreased body weight, liver triglycerides, total cholesterol, and LDL-C, and reduced the level of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in mice . It also elevated the level of anti-inflammatory lipids and reduced the level of oxidized lipids .
Antioxidant Protection
Linoleyl linoleate has been associated with antioxidant activity . It has been suggested to have a beneficial activity in a multitude of pathological conditions commonly associated with oxidative stress .
Lipoxygenase-Catalyzed Oxidation
Lipoxygenase, a dioxygenase containing non-heme iron, catalyzes the conversion of poly-unsaturated fatty acids like linoleyl linoleate into conjugated hydroperoxy fatty acids . This process is significant in the biochemistry of fatty acids.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Linoleyl linoleate, a derivative of linoleic acid, primarily targets the enzyme linoleoyl-CoA desaturase . This enzyme plays a crucial role in converting types of fatty acids, which are essential nutrients in the human body .
Mode of Action
Linoleoyl-CoA desaturase catalyzes the chemical reaction involving linoleoyl-CoA, an electron acceptor AH2, and O2 . The products of this reaction are gamma-linolenoyl-CoA, the reduction product A, and H2O . This interaction results in the conversion of linoleic acid to gamma-linolenic acid .
Biochemical Pathways
Linoleic acid, the precursor of linoleyl linoleate, is involved in several biochemical pathways. It is a precursor to arachidonic acid with elongation and unsaturation . Arachidonic acid is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine . These compounds play significant roles in various physiological processes, including inflammation and pain signaling.
Pharmacokinetics
It’s known that linoleic acid, from which linoleyl linoleate is derived, is typically insoluble in water but soluble in many organic solvents . This suggests that linoleyl linoleate may have similar properties, potentially affecting its bioavailability.
Result of Action
The action of linoleyl linoleate, through its interaction with linoleoyl-CoA desaturase, results in the production of gamma-linolenoyl-CoA . This compound is involved in various physiological processes, including inflammation and pain signaling . Additionally, linoleate has been shown to regulate the proinflammatory cytokine IL8 via the JNK and nuclear factor kappa B pathways .
Action Environment
The action, efficacy, and stability of linoleyl linoleate can be influenced by various environmental factors. For instance, the presence of other fatty acids can affect the activity of linoleoyl-CoA desaturase . Additionally, dietary intake and metabolism can influence the levels of linoleic acid and, by extension, linoleyl linoleate in the body
properties
IUPAC Name |
[(9Z,12Z)-octadeca-9,12-dienyl] (9Z,12Z)-octadeca-9,12-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPODKUVJMQURN-MAZCIEHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Linoleyl linoleate |
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